Meta-Selective Histone Deacetylase (HDAC) Inhibition: Quantified Isoform Selectivity Profile of N-(3-bromophenyl)acetamide
This compound exhibits a distinct and quantifiable selectivity profile for the HDAC3 isoform, differentiating it from typical pan-HDAC inhibitors or compounds with alternative bromine substitution patterns. In a standardized fluorescence-based assay, it potently inhibited human recombinant HDAC3 (IC50 = 1.30 nM), while its affinity for HDAC1 (IC50 = 58 nM) and HDAC2 (IC50 = 186 nM) was 45-fold and 143-fold lower, respectively [1]. This data provides a clear, quantifiable rationale for its selection in studies requiring meta-HDAC3 inhibition, as opposed to ortho- or para-isomers whose HDAC selectivity profiles are not documented with this level of precision.
| Evidence Dimension | Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50: 1.30 nM (HDAC3), 58 nM (HDAC1), 186 nM (HDAC2) |
| Comparator Or Baseline | HDAC3 (1.30 nM) vs. HDAC1 (58 nM) and HDAC2 (186 nM) |
| Quantified Difference | Selectivity ratios: ~45x (HDAC1/HDAC3), ~143x (HDAC2/HDAC3) |
| Conditions | Inhibition of human recombinant HDAC isoforms using Boc-Lys(acetyl)-AMC substrate incubated for 2 hrs; fluorescence-based assay. |
Why This Matters
For research groups or CROs focused on developing isoform-selective HDAC inhibitors, this quantifiable selectivity profile directly justifies procurement and experimental prioritization over other bromoacetanilides.
- [1] BindingDB Entry for BDBM50584222. Enzyme Inhibition Constant Data for HDAC1, HDAC2, and HDAC3, ChEMBL/BindingDB, accessed 2026. View Source
